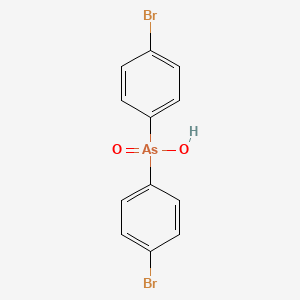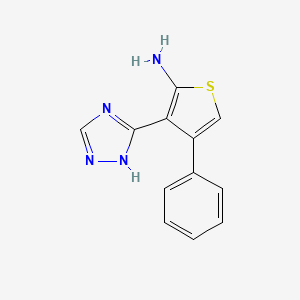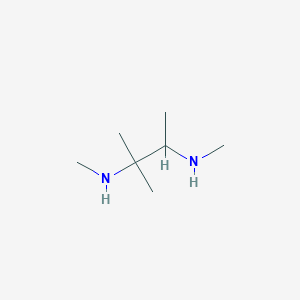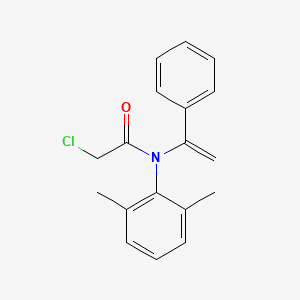
Bis(4-bromophenyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromophenyl)arsinic acid: is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)arsinic acid typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-bromophenyl)arsinic acid can undergo oxidation reactions, where the arsenic atom is further oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Products where the bromine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-bromophenyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential use in various organic transformations.
Biology and Medicine: Research into the biological activity of this compound includes its potential use as an antimicrobial agent. Its effects on cellular processes and potential therapeutic applications are areas of ongoing investigation.
Industry: In industry, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which bis(4-bromophenyl)arsinic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Bis(4-chlorophenyl)arsinic acid: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl)arsinic acid: Similar structure but with fluorine atoms instead of bromine.
Bis(4-iodophenyl)arsinic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: Bis(4-bromophenyl)arsinic acid is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in specific chemical reactions that are not possible with other halogenated derivatives.
Eigenschaften
| 113827-90-0 | |
Molekularformel |
C12H9AsBr2O2 |
Molekulargewicht |
419.93 g/mol |
IUPAC-Name |
bis(4-bromophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsBr2O2/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H,(H,16,17) |
InChI-Schlüssel |
AQCQEASOONZMQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[As](=O)(C2=CC=C(C=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
